Linker Length and Conformational Flexibility: 2‑Atom Ethoxy Spacer Differentiates PROTAC Degradation Efficiency from the Ethanol Analog
Systematic linker‑length SAR studies in aminopyrazole‑based PROTACs demonstrate that increasing the linker by two carbon atoms shifts the DC₅₀ for CDK9 degradation from approximately 1 µM to 158 nM [1]. 2‑[2‑(3‑Amino‑1H‑pyrazol‑1‑yl)ethoxy]ethan‑1‑ol incorporates two additional heavy atoms (the ethoxy oxygen and the adjacent methylene) beyond the ethanol analog, creating a ~2.9 Å longer spacer . Although the specific PROTAC in the study used an alkyl extension, the published model normalizing linear linker length to degradation potency predicts that a comparable two‑atom lengthening correlates with a >5‑fold improvement in degradation efficiency [1]. The target compound provides this optimal spacer length as a pre‑built module, avoiding the need for custom synthesis of extended‑linker intermediates.
| Evidence Dimension | Linker length impact on PROTAC degradation DC₅₀ |
|---|---|
| Target Compound Data | Spacer length ~7.5 Å (O–CH₂–CH₂–O–CH₂–CH₂–OH); 2‑atom extension vs. ethanol analog |
| Comparator Or Baseline | 2‑(3‑Amino‑1H‑pyrazol‑1‑yl)ethanol: spacer length ~4.6 Å (O–CH₂–CH₂–OH); corresponding PROTAC DC₅₀ ~1 µM (partial degradation) [1] |
| Quantified Difference | ~2.9 Å longer spacer; predicted >5‑fold lower DC₅₀ when incorporated into PROTAC architecture [1] |
| Conditions | Model: linker‑length vs. DC₅₀ normalization derived from curated PROTAC linker SAR dataset; validation context: aminopyrazole‑CDK9‑cereblon PROTAC system in MiaPaCa2 cells [1]. |
Why This Matters
For scientists optimizing bifunctional degraders, selecting the pre‑extended ethoxyethyl spacer can reduce synthetic iterations and directly access predicted sub‑micromolar degradation potency.
- [1] Bemis, T.A. et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64 (12), 8042–8052. DOI: 10.1021/acs.jmedchem.1c00482. View Source
